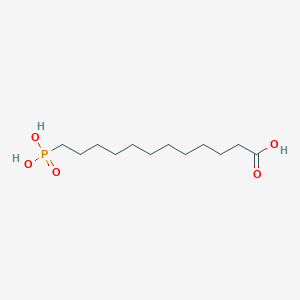
12-phosphonododecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-phosphonododecanoic acid is an organic compound with the molecular formula C12H25O5P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-phosphonododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction typically proceeds as follows:
- Dodecanol reacts with phosphorus trichloride to form dodecylphosphonic dichloride.
- The dodecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 12-phosphonododecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids.
Scientific Research Applications
12-phosphonododecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other phosphonic acid derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. It is also employed in surface modification and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 12-phosphonododecanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective in applications such as corrosion inhibition. Additionally, its long aliphatic chain allows it to interact with lipid membranes, which may contribute to its biological activities.
Comparison with Similar Compounds
Dodecylphosphonic acid: Similar in structure but lacks the terminal phosphonic acid group.
12-hydroxydodecanoic acid: Contains a hydroxyl group instead of a phosphonic acid group.
12-bromododecanoic acid: Features a bromine atom in place of the phosphonic acid group.
Uniqueness: 12-phosphonododecanoic acid is unique due to its combination of a long aliphatic chain and a terminal phosphonic acid group. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in surface modification and as a corrosion inhibitor.
Properties
CAS No. |
295792-72-2 |
|---|---|
Molecular Formula |
C12H25O5P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
12-phosphonododecanoic acid |
InChI |
InChI=1S/C12H25O5P/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-18(15,16)17/h1-11H2,(H,13,14)(H2,15,16,17) |
InChI Key |
BUKGQBGCJBXIKV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















